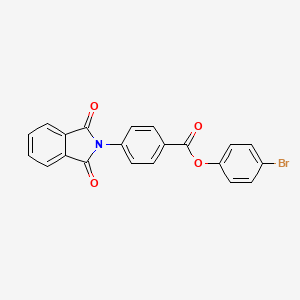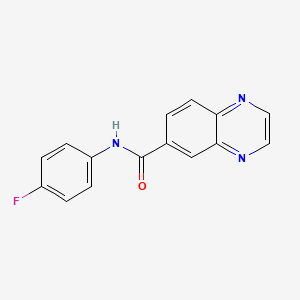![molecular formula C19H18N2O4 B5128261 2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol CAS No. 165402-19-7](/img/structure/B5128261.png)
2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol
Vue d'ensemble
Description
2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol, also known as MPP+, is a chemical compound that has been extensively studied for its effects on biological systems. It was initially developed as a herbicide, but its toxicity to living organisms led to its discontinuation as a commercial product. However, its ability to selectively damage dopaminergic neurons in the brain has made it a valuable tool in Parkinson's disease research.
Mécanisme D'action
2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol+ is taken up by dopaminergic neurons via the dopamine transporter, where it is transported into the mitochondria. Once inside the mitochondria, this compound+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound+ are well documented. This compound+ has been shown to induce oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons. It also causes a decrease in dopamine levels and an increase in reactive oxygen species production.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol+ has several advantages for lab experiments. It is a selective toxin that targets dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. It is also relatively easy to synthesize and has a long shelf life. However, this compound+ has several limitations, including its toxicity to living organisms and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for 2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol+ research. One area of interest is the development of new treatments for Parkinson's disease based on the selective death of dopaminergic neurons. Another area of interest is the role of oxidative stress and mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research into the mechanisms of this compound+ toxicity and the development of safer alternatives for lab experiments.
Méthodes De Synthèse
2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol+ can be synthesized by several methods, including the reaction of 4-nitrophenol with 1-(4-morpholinyl)-2-propyne in the presence of a palladium catalyst. Another method involves the reaction of 4-nitrophenol with 1-(4-morpholinyl)-2-propen-1-one in the presence of a base.
Applications De Recherche Scientifique
2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol+ has been widely used in scientific research as a neurotoxin to selectively damage dopaminergic neurons in the brain. This has led to its use in studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound+ has also been used to study the effects of oxidative stress on cellular function and the role of mitochondrial dysfunction in neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(1-morpholin-4-yl-3-phenylprop-2-ynyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-19-9-7-16(21(23)24)14-17(19)18(20-10-12-25-13-11-20)8-6-15-4-2-1-3-5-15/h1-5,7,9,14,18,22H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUMAVFPEBRJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386569 | |
| Record name | Phenol, 2-[1-(4-morpholinyl)-3-phenyl-2-propynyl]-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
165402-19-7 | |
| Record name | Phenol, 2-[1-(4-morpholinyl)-3-phenyl-2-propynyl]-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5128190.png)
![4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)
![N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5128248.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5128260.png)

